

Structure Elucidation of 4-Boc-3-Carboxymethylmorpholine: A Technical Overview

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Compound of Interest

Compound Name:	4-Boc-3-Carboxymethylmorpholine
Cat. No.:	B1291444

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-3-Carboxymethylmorpholine is a substituted morpholine derivative incorporating a tert-butyloxycarbonyl (Boc) protecting group and a carboxymethyl side chain. As a bifunctional molecule, it holds potential as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel scaffolds for peptidomimetics and other complex organic molecules. The precise structural confirmation of such intermediates is paramount to ensure the integrity and success of subsequent synthetic steps and to accurately interpret structure-activity relationships (SAR). This technical guide outlines the standard methodologies and expected data for the comprehensive structure elucidation of **4-Boc-3-Carboxymethylmorpholine**, leveraging key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

While specific experimental data for **4-Boc-3-Carboxymethylmorpholine** is not publicly available in extensive technical literature, this guide provides a robust framework based on the analysis of analogous structures. The presented data and protocols are illustrative and serve as a template for the characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from key analytical techniques for the structural confirmation of **4-Boc-3-Carboxymethylmorpholine** (Molecular Formula: $C_{11}H_{19}NO_5$, Molecular Weight: 245.27 g/mol).

Table 1: Predicted 1H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	-COOH
~3.8 - 4.2	Multiplet	1H	H-3
~3.5 - 3.9	Multiplet	4H	H-2, H-5
~2.8 - 3.4	Multiplet	2H	H-6
~2.4 - 2.8	Multiplet	2H	-CH ₂ -COOH
1.48	Singlet	9H	-C(CH ₃) ₃

Table 2: Predicted ^{13}C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~175-180	-COOH
~155	Boc C=O
~80	-C(CH ₃) ₃
~67	C-2, C-5
~50-55	C-3
~45	C-6
~35-40	-CH ₂ -COOH
28.3	-C(CH ₃) ₃

Table 3: Predicted Mass Spectrometry Data

Technique	Ionization Mode	Expected m/z	Assignment
ESI-MS	Positive	246.1336	[M+H] ⁺
ESI-MS	Positive	268.1155	[M+Na] ⁺
ESI-MS	Positive	190.0709	[M-C ₄ H ₉ O+H] ⁺ (loss of tert-butyl)
ESI-MS	Positive	146.0811	[M-Boc+H] ⁺
ESI-MS	Negative	244.1190	[M-H] ⁻

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
2975-2850	Medium-Strong	C-H stretch (Aliphatic)
~1740	Strong	C=O stretch (Carboxylic Acid)
~1690	Strong	C=O stretch (Boc carbamate)
~1450	Medium	C-H bend
~1365	Medium	C-H bend (gem-dimethyl of Boc)
~1250	Strong	C-O stretch (Carboxylic Acid)
~1160	Strong	C-O stretch (Morpholine ether & Boc)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, including connectivity and stereochemical relationships.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Boc-3-Carboxymethylmorpholine** in ~0.6 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ^1H NMR Spectroscopy:
 - Acquire a one-dimensional ^1H NMR spectrum on a 400 MHz (or higher) spectrometer.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Spectroscopy:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum on a 100 MHz (or higher) spectrometer.
 - Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
- 2D NMR Spectroscopy (Optional but Recommended):
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings within the morpholine ring and the carboxymethyl side chain.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the Boc group, the carboxymethyl group, and the morpholine ring.

- Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology:

- Sample Preparation: Prepare a dilute solution of **4-Boc-3-Carboxymethylmorpholine** (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
- Analysis:
 - Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
 - Acquire mass spectra in both positive and negative ion modes.
 - In positive ion mode, typical adducts to look for are $[M+H]^+$ and $[M+Na]^+$.
 - In negative ion mode, the deprotonated molecule $[M-H]^-$ is expected.
- Tandem MS (MS/MS):
 - Select the parent ion of interest (e.g., $[M+H]^+$) and subject it to collision-induced dissociation (CID).
 - Analyze the resulting fragment ions to confirm the presence of key structural motifs, such as the loss of the Boc group or the carboxymethyl side chain.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

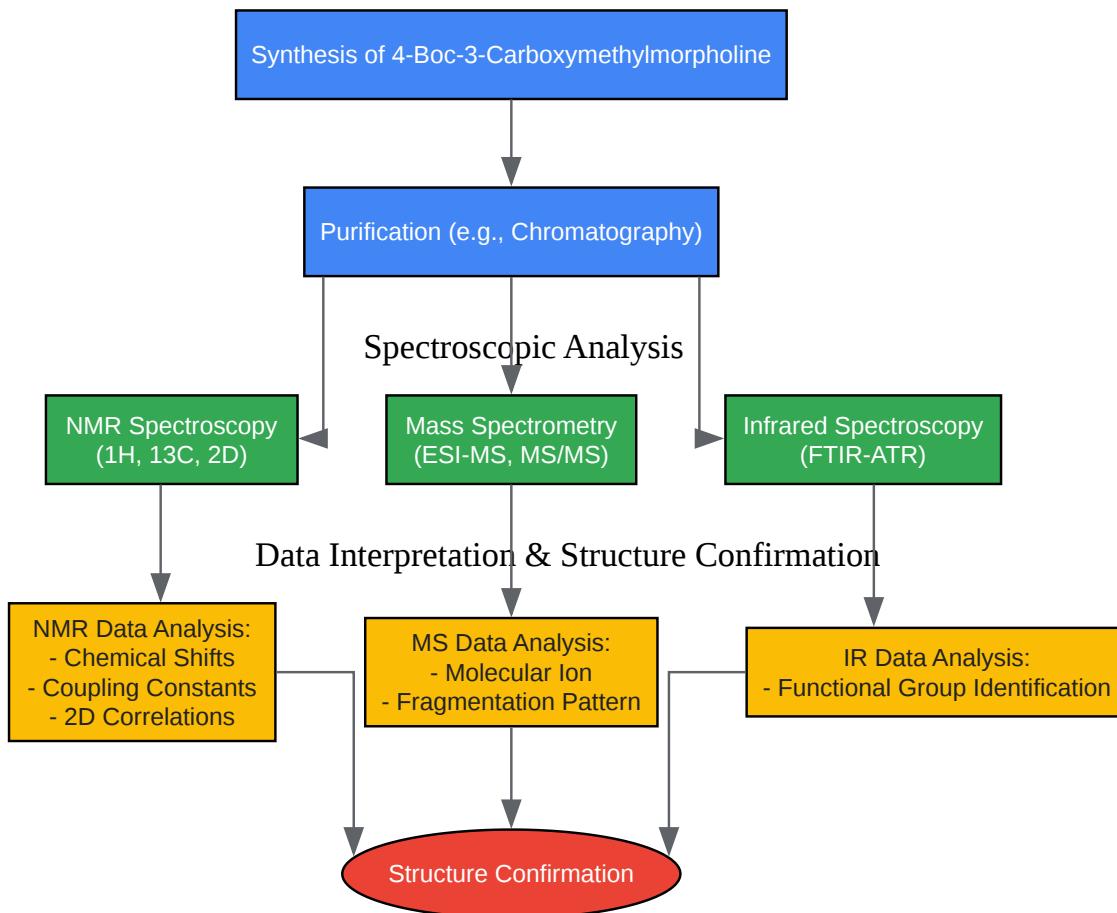
Methodology:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in **4-Boc-3-Carboxymethylmorpholine**.

Visualization of Analytical Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Synthesis & Purification

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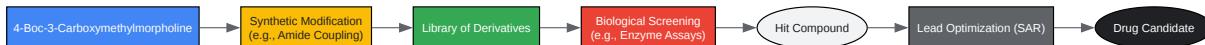
Workflow for the structure elucidation of **4-Boc-3-Carboxymethylmorpholine**.

This diagram illustrates the progression from the synthesized and purified compound to its analysis by various spectroscopic techniques, followed by the interpretation of the resulting data to confirm the final chemical structure.

Signaling Pathways and Biological Context

As **4-Boc-3-Carboxymethylmorpholine** is primarily a synthetic building block, it does not have a known direct role in biological signaling pathways. However, its derivatives could be designed

to interact with various biological targets. The logical relationship for its potential application in drug discovery is depicted below.



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Logical flow from a chemical building block to a drug candidate.

This diagram shows how a foundational molecule like **4-Boc-3-Carboxymethylmorpholine** can be utilized in a drug discovery program. Through synthetic modifications, a library of diverse compounds is generated, which is then screened for biological activity to identify promising "hit" compounds. These hits undergo further optimization to improve their properties, ultimately leading to the identification of a potential drug candidate.

- To cite this document: BenchChem. [Structure Elucidation of 4-Boc-3-Carboxymethylmorpholine: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1291444#structure-elucidation-of-4-boc-3-carboxymethylmorpholine\]](https://www.benchchem.com/product/b1291444#structure-elucidation-of-4-boc-3-carboxymethylmorpholine)

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